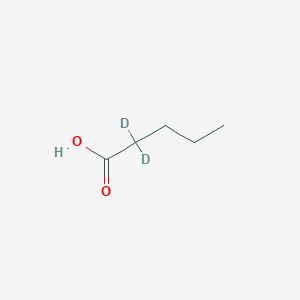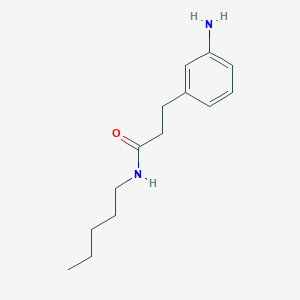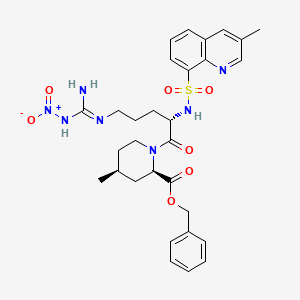
21-O-tert-Butyldimethylsilyl Methyl Prednisone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-O-tert-Butyldimethylsilyl Methyl Prednisone is a synthetic derivative of Meprednisone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents.
Méthodes De Préparation
The synthesis of 21-O-tert-Butyldimethylsilyl Methyl Prednisone involves the protection of the hydroxyl group at the 21st position of Meprednisone with a tert-butyldimethylsilyl group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Analyse Des Réactions Chimiques
21-O-tert-Butyldimethylsilyl Methyl Prednisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
21-O-tert-Butyldimethylsilyl Methyl Prednisone is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other steroid derivatives.
Biology: The compound is used to study the effects of glucocorticoids on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of 21-O-tert-Butyldimethylsilyl Methyl Prednisone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.
Comparaison Avec Des Composés Similaires
21-O-tert-Butyldimethylsilyl Methyl Prednisone is unique due to its enhanced stability and solubility compared to other glucocorticoids. Similar compounds include:
Prednisone: A widely used glucocorticoid with anti-inflammatory properties.
Meprednisone: The parent compound of this compound.
Dexamethasone: A potent glucocorticoid with a longer duration of action. The tert-butyldimethylsilyl group in this compound provides added stability, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C28H42O5Si |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(6S,8S,9S,10S,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C28H42O5Si/c1-17-13-19-20-10-12-28(32,23(31)16-33-34(7,8)25(2,3)4)27(20,6)15-22(30)24(19)26(5)11-9-18(29)14-21(17)26/h9,11,14,17,19-20,24,32H,10,12-13,15-16H2,1-8H3/t17-,19-,20-,24+,26+,27-,28-/m0/s1 |
Clé InChI |
FYVRZHLKXNGJHP-ANEPGNOESA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO[Si](C)(C)C(C)(C)C)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


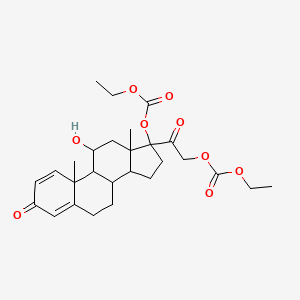
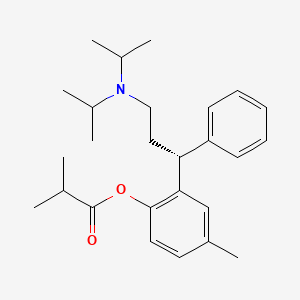
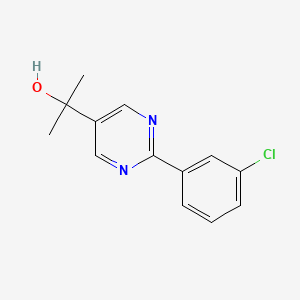
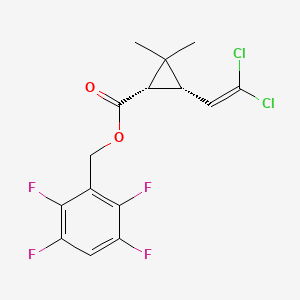
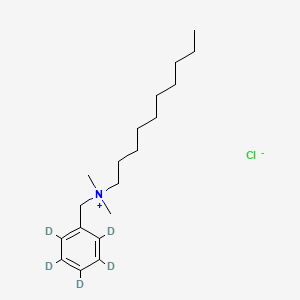
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)

![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
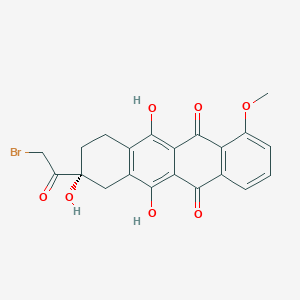
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
